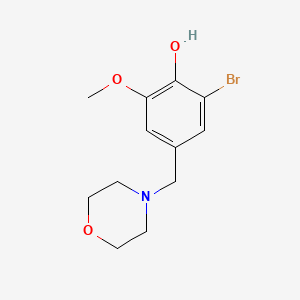
2-Bromo-6-methoxy-4-(morpholinomethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-methoxy-4-(morpholinomethyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, a methoxy group, and a morpholinomethyl group attached to a phenolic ring
作用机制
Target of Action
The primary target of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.
Mode of Action
The compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This results in the weakening of the bacterial cell wall, which can lead to cell death.
Result of Action
The molecular effect of the compound’s action is the inhibition of InhA, leading to a disruption in the synthesis of mycolic acids . On a cellular level, this results in the weakening of the bacterial cell wall, potentially leading to cell death. Therefore, the compound could have potential antibacterial effects against Mycobacterium tuberculosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol typically involves the following steps:
Bromination: The starting material, 6-methoxyphenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the 2-position of the phenolic ring.
Formylation: The brominated product is then subjected to formylation using formaldehyde and a base such as sodium hydroxide or potassium carbonate. This step introduces a formyl group at the 4-position of the phenolic ring.
Morpholinomethylation: The formylated product is reacted with morpholine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step results in the formation of the morpholinomethyl group at the 4-position of the phenolic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
2-Bromo-6-methoxy-4-(morpholinomethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The morpholinomethyl group can be reduced to form simpler amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution Reactions: Formation of substituted phenols with various functional groups.
Oxidation Reactions: Formation of quinones or other oxidized phenolic derivatives.
Reduction Reactions: Formation of amine derivatives with reduced morpholinomethyl groups.
科学研究应用
2-Bromo-6-methoxy-4-(morpholinomethyl)phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
相似化合物的比较
Similar Compounds
2-Bromo-4-methoxyphenol: Lacks the morpholinomethyl group, which may result in different chemical reactivity and biological activity.
6-Methoxy-4-(morpholinomethyl)phenol: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
2-Bromo-6-methoxyphenol: Lacks the morpholinomethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-Bromo-6-methoxy-4-(morpholinomethyl)phenol is unique due to the presence of all three functional groups (bromine, methoxy, and morpholinomethyl) on the phenolic ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
2-bromo-6-methoxy-4-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-11-7-9(6-10(13)12(11)15)8-14-2-4-17-5-3-14/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWKXCLFTYJBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCOCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-3,5-dimethoxyaniline](/img/structure/B6008432.png)
![2-phenyl-7-[3-(1H-tetrazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008441.png)
![5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6008447.png)
![5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B6008452.png)
![N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE](/img/structure/B6008455.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6008459.png)
![(5E)-5-[(3-methylphenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6008470.png)
![1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine](/img/structure/B6008477.png)
![(4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6008492.png)
![N-{2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B6008509.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine](/img/structure/B6008514.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol](/img/structure/B6008519.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6008524.png)
![2-[(4-methylphenyl)amino]-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide](/img/structure/B6008535.png)
